molecular formula C22H25Br2N3O3 B11564028 (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide

Cat. No.: B11564028
M. Wt: 539.3 g/mol
InChI Key: UGMJBKLRUROEJJ-WGOQTCKBSA-N
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Description

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE: is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Acetylation: The formation of the acetyl group.

    Amidation: The reaction of the acetyl group with an amine to form the amide bond.

    Condensation: The final step involves the condensation of the intermediate compounds to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions can occur at the amide and imine groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its brominated aromatic rings make it useful in labeling and imaging studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Triazolo Ring Compounds: Compounds with a triazolo ring structure.

Uniqueness

The uniqueness of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE lies in its specific combination of brominated aromatic rings and amide groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H25Br2N3O3

Molecular Weight

539.3 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(2,4,6-trimethylphenyl)butanamide

InChI

InChI=1S/C22H25Br2N3O3/c1-12-6-14(3)22(15(4)7-12)25-20(28)9-16(5)26-27-21(29)11-30-19-8-13(2)17(23)10-18(19)24/h6-8,10H,9,11H2,1-5H3,(H,25,28)(H,27,29)/b26-16+

InChI Key

UGMJBKLRUROEJJ-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C/C(=N/NC(=O)COC2=C(C=C(C(=C2)C)Br)Br)/C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC(=NNC(=O)COC2=C(C=C(C(=C2)C)Br)Br)C)C

Origin of Product

United States

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